Benzyl 2-(2-aminobenzamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

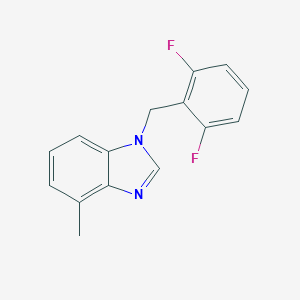

“Benzyl 2-(2-aminobenzamido)acetate” is an organic compound with the molecular formula C16H16N2O3 . It belongs to the class of benzene compounds . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “Benzyl 2-(2-aminobenzamido)acetate” involves several steps. The reaction starts with Sodium 4-hydroxybenzenesulfonate and pivaloyl chloride in a solution of DCM and TEA. After the reaction is complete, DMF and thionyl chloride are added. The mixture is then stirred for 2 hours. After completion of the reaction, the solvent is evaporated off, and toluene is added. The salt is filtered off, and dichloromethane is added. The resulting solution is then added to a suspension of benzyl 2-(2-aminobenzamido)acetate prepared according to Example 8 in dichloromethane and pyridine .

Molecular Structure Analysis

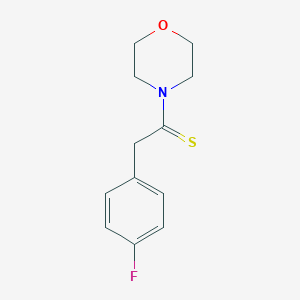

The molecular structure of “Benzyl 2-(2-aminobenzamido)acetate” consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact linear structure formula is not provided .

Physical And Chemical Properties Analysis

“Benzyl 2-(2-aminobenzamido)acetate” appears as a clear, colorless liquid under standard conditions . It has a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .

科学的研究の応用

Fluorescence Labeling in Carbohydrate Research Benzyl 2-(2-aminobenzamido)acetate, through its component 2-Aminobenzamide (2AB), is prominently utilized in the field of carbohydrate research. 2AB acts as a fluorescent label attached to reducing oligosaccharides through a reductive amination procedure. This labeling is compatible with the deprotection of acetate and benzyl protecting groups, which is a critical step in the structural analysis of carbohydrates (Cumpstey et al., 2000).

Synthesis of Quinazolinones and Benzothiadiazine Another significant application is in the synthesis of complex molecular structures. Benzyl 2-(2-aminobenzamido)acetate is involved in the oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides, a process catalyzed by zinc. The molecule also reacts with aromatic and aliphatic aldehydes under specific conditions, highlighting its versatility in synthesizing a variety of chemical structures (Sharif et al., 2014).

Kinetics and Mechanism of Cyclisation The kinetics and mechanism of the base-catalysed cyclisation of compounds related to Benzyl 2-(2-aminobenzamido)acetate have been studied extensively. For instance, the cyclisation of 2-(Substituted benzoylamino)benzamides to yield Quinazolin-4-one and Quinazolin-4-thione derivatives has been analyzed. This research helps in understanding the reaction kinetics and the influence of substituents on the cyclisation process (Hanusek et al., 2002).

Aspartic Acid Benzamide Derivatives as Caspase Inhibitors In medical research, derivatives of benzyl 2-(2-aminobenzamido)acetate, specifically benzamide derivatives of aspartic acid, have been claimed to inhibit cell death, acting as caspase inhibitors. These compounds are found to be potentially useful in conditions where cell death is a concern, such as in neurodegenerative disorders or cardiovascular diseases (WO Cytovia, 2001).

Marine-Associated Streptomyces Derivatives Research has also identified novel compounds related to Benzyl 2-(2-aminobenzamido)acetate from marine-associated Streptomyces. These studies not only expand the chemical diversity of natural products but also provide a deeper understanding of marine biochemistry and potential pharmaceutical applications (Zhang et al., 2018).

Organic Chemistry and Catalysis In the domain of organic chemistry and catalysis, Benzyl 2-(2-aminobenzamido)acetate is involved in processes like the palladium-catalyzed domino reaction, forming complex molecular structures like 4-phenylquinazolinones. This highlights its role in facilitating complex chemical reactions and synthesizing new molecular entities (Hikawa et al., 2012).

Safety and Hazards

特性

IUPAC Name |

benzyl 2-[(2-aminobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJXAZBLCOYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570277 |

Source

|

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(2-aminobenzamido)acetate | |

CAS RN |

150374-97-3 |

Source

|

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)